![molecular formula C16H24N2O2 B2800396 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361685-67-6](/img/structure/B2800396.png)
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR inhibitors.
Wirkmechanismus
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one works by irreversibly binding to the ATP-binding site of mutated EGFR, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of tumor growth and the induction of apoptosis in NSCLC cells that harbor the T790M mutation.
Biochemical and Physiological Effects:
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a high degree of selectivity for mutated EGFR and to effectively inhibit the growth of NSCLC cells that harbor the T790M mutation. It has also been shown to have a favorable safety profile and to be well-tolerated by patients. However, like all drugs, it has some limitations in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one is its high selectivity for mutated EGFR, which makes it an effective inhibitor of tumor growth in NSCLC patients who have developed resistance to first-line EGFR inhibitors. However, one of the limitations of 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one is its irreversible binding to EGFR, which can lead to the development of resistance over time. Additionally, the development of resistance to 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one can also be caused by the activation of alternative signaling pathways that bypass EGFR.
Zukünftige Richtungen
In the future, researchers will need to explore new strategies for overcoming resistance to 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one and other third-generation EGFR inhibitors. One possible approach is to develop combination therapies that target multiple signaling pathways involved in NSCLC growth and proliferation. Another approach is to develop new drugs that target other mutations that are involved in NSCLC growth and proliferation, such as KRAS and BRAF mutations. Additionally, researchers will need to continue to explore the safety and efficacy of 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one in clinical trials in order to better understand its potential as a treatment for NSCLC patients who have developed resistance to first-line EGFR inhibitors.
Synthesemethoden
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one is synthesized by a multi-step process that involves the reaction of 5-azaspiro[2.5]octane-5-carboxylic acid with piperidine and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide to obtain the final product, 1-[4-(5-azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients who have developed resistance to first-line EGFR inhibitors. It has been shown to have high selectivity for mutated EGFR and to effectively inhibit the growth of NSCLC cells that harbor the T790M mutation. 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one has also been shown to have a favorable safety profile and to be well-tolerated by patients.
Eigenschaften
IUPAC Name |
1-[4-(5-azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-14(19)17-10-4-13(5-11-17)15(20)18-9-3-6-16(12-18)7-8-16/h2,13H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFBUWYBBHKNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC3(C2)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


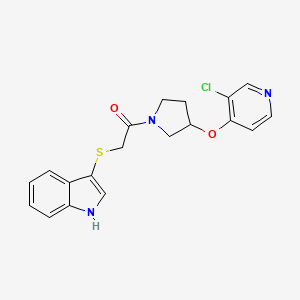
![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)

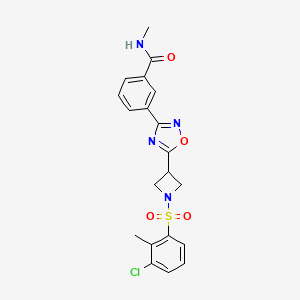
![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)

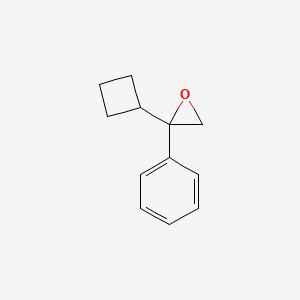
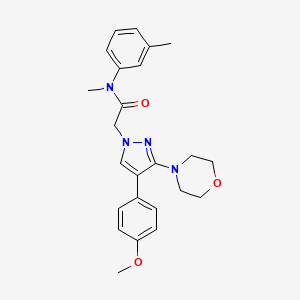
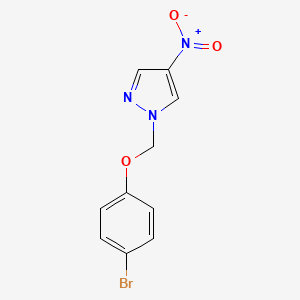

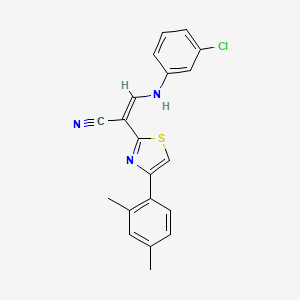
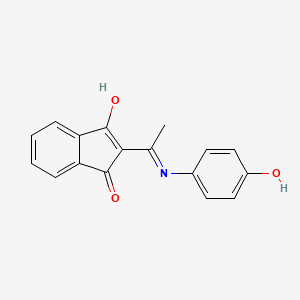
![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)